molecular formula C16H22BClO4 B12642837 Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

Cat. No.: B12642837
M. Wt: 324.6 g/mol
InChI Key: TWOVUHJRNNGFAO-UHFFFAOYSA-N
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Description

Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS: 1374135-22-4, MDL: MFCD16996365) is a boronic ester derivative featuring a methyl propanoate backbone, a 4-chloro-substituted phenyl ring, and a pinacol-protected boronate group at the meta position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety . Its structural features enable applications in medicinal chemistry, particularly as a precursor for inhibitors targeting proteins such as FABP4/5 and AMPK .

Properties

Molecular Formula

C16H22BClO4

Molecular Weight

324.6 g/mol

IUPAC Name

methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-10-11(6-8-13(12)18)7-9-14(19)20-5/h6,8,10H,7,9H2,1-5H3

InChI Key

TWOVUHJRNNGFAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CCC(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate typically involves the reaction of 4-chloro-3-iodophenylboronic acid with methyl 3-bromopropanoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

    Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Alcohols or ketones.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The compound’s analogs differ in substituent positions, functional groups, and ester moieties. Key comparisons include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Position (Phenyl Ring) Functional Group Variations Key Applications/Notes Reference
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 3-boronate, no chlorine Lacks 4-chloro substituent Intermediate in drug synthesis
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 4-boronate, no chlorine Para-substituted boronate Suzuki coupling efficiency studies
Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 2-boronate, ethyl ester Ethyl ester instead of methyl Solubility and reactivity comparisons
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal Aldehyde instead of ester Propanoate chain replaced by propanal Study of aldehyde reactivity in synthesis
Methyl 3-(4-chloro-3-fluorophenyl)propanoate 4-chloro, 3-fluoro substituents Boronate replaced by fluorine FABP4/5 inhibitor development

Key Observations :

  • Boronate Position : Meta-substituted boronates (as in the target compound) exhibit steric advantages over para-substituted analogs (e.g., PN-2032), which may reduce coupling yields in congested systems .
  • Ester Variation : Ethyl esters (e.g., ) offer altered solubility profiles but require harsher hydrolysis conditions compared to methyl esters .

Reactivity and Stability

  • Boronate Stability : The pinacol group stabilizes the boronate against hydrolysis, a critical advantage over boronic acids in aqueous environments .
  • Chlorine Effects : The electron-withdrawing 4-chloro group may slightly reduce the boronate’s nucleophilicity but enhances thermal stability .
  • Functional Group Impact : Aldehyde analogs () exhibit higher reactivity in nucleophilic additions but lower shelf-life due to oxidation susceptibility .

Physical and Spectroscopic Properties

NMR Data :

  • Target Compound : Expected δ ~7.3–7.6 ppm (aromatic protons), δ 4.5–4.7 ppm (ester methyl), and δ 30–31 ppm in ¹¹B-NMR (boronate) .
  • Non-Chlorinated Analog: Lacks deshielded aromatic protons, showing simpler splitting patterns .

LCMS : Analogs like S10-4 () confirm molecular weights via [M+Na]⁺ peaks, ensuring synthesis accuracy .

Biological Activity

Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group and a dioxaborolane moiety. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BClO4
  • CAS Number : 20816364

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dioxaborolane group is known for its ability to participate in various chemical reactions that can lead to the modulation of biological pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It can influence signaling pathways that are critical for cell growth and apoptosis.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related dioxaborolane derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast)15Apoptosis induction
Study BHeLa (Cervical)10Cell cycle arrest

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis40

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of related dioxaborolane derivatives. The results showed that these compounds effectively inhibited tumor growth in xenograft models.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against various pathogens. The results indicated moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.

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